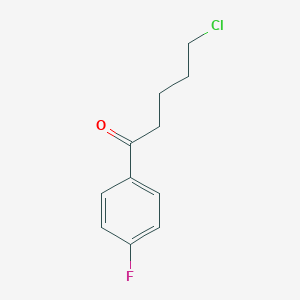

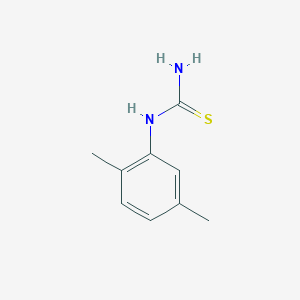

5-Chloro-1-(4-fluorophenyl)-1-oxopentane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps and the use of various reagents to achieve the desired molecular structure. In the case of the compound 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, the synthesis process included refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride. This method allowed for the successful creation of the target compound, which was then characterized using NMR, IR, and Mass spectral studies. The structure was further confirmed by single crystal X-ray diffraction studies, which indicated that the compound crystallizes in the monoclinic system with specific lattice parameters .

Molecular Structure Analysis

The molecular structure of a compound is crucial in determining its physical and chemical properties, as well as its potential biological activity. For the synthesized compound mentioned above, single crystal X-ray diffraction studies provided detailed information about its molecular geometry. The compound was found to belong to the monoclinic crystal system, with precise lattice parameters measured. These structural details are essential for understanding how the compound interacts at the molecular level, particularly when considering its biological activity .

Chemical Reactions Analysis

Chemical reactions involving the compound of interest can reveal its reactivity and potential applications. Although the provided data does not detail specific chemical reactions involving 5-Chloro-1-(4-fluorophenyl)-1-oxopentane, the related compound synthesized in paper was tested for various biological activities, which implies that it may undergo certain reactions with biological targets. The compound exhibited significant anti-tuberculosis activity and antimicrobial properties, suggesting that it reacts effectively with biological molecules, such as the InhA protein in the case of tuberculosis .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The compound synthesized in paper was characterized by various spectroscopic techniques, which are indicative of its physical and chemical nature. The biological activity tests also provide indirect information about its chemical properties, such as its ability to interact with biological molecules. The compound showed remarkable anti-tuberculosis activity and superior antimicrobial activity, with minimum inhibitory concentration (MIC) values lower than the standard, indicating its potent chemical nature .

In another study, the compound 1-(2-Methyl-3-benzothiophene)-2-[2-methyl-5-(3-fluoro-4-chloro)phenyl-3-thienyl]perfluorocyclopentene exhibited photochromic properties, changing color upon UV irradiation due to a structural transformation. This behavior is a physical property that can be exploited in various applications, such as optical storage devices. The compound also displayed fluorescence switching, which is a valuable chemical property for developing fluorescent probes or sensors .

Applications De Recherche Scientifique

-

Synthesis of Heterocyclic Compounds

- Field: Organic Chemistry

- Application: The Vilsmeier–Haack reagent is used to synthesize a wide range of heterocyclic compounds, which serve as constituents in various novel medications .

- Method: The Vilsmeier–Haack reagent is used to formylate various heterocyclic compounds of medicinal interest .

- Results: These derivatives act as excellent precursors having different aryl ring functionalities and could be used for the synthesis of a variety of heterocyclic scaffolds .

-

Preparation of Zolazepam

- Field: Pharmaceutical Chemistry

- Application: The synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, a tranquilizer used for wild animals .

- Method: The compound is prepared via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone .

- Results: Different aspects of each step (reaction conditions, side products and workup procedure) were considered and the products and side products were characterized via 1H NMR, 13C NMR and GC-MS techniques .

Propriétés

IUPAC Name |

5-chloro-1-(4-fluorophenyl)pentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO/c12-8-2-1-3-11(14)9-4-6-10(13)7-5-9/h4-7H,1-3,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAKAFQJJSSKJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505680 |

Source

|

| Record name | 5-Chloro-1-(4-fluorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-(4-fluorophenyl)-1-oxopentane | |

CAS RN |

17135-46-5 |

Source

|

| Record name | 5-Chloro-1-(4-fluorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-5-methylbenzo[b]thiophene](/img/structure/B95034.png)

![2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione](/img/structure/B95041.png)